2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide (OH-), cyanide (CN-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(Cyclohex-1-en-1-yl)ethyl][1-(4-fluorophenyl)pentyl]amine
- **2-(Cyclohex-1-en-1-yl)ethyl][1-(4-fluorophenyl)ethyl]amine
Uniqueness
2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide stands out due to its unique combination of a cyclohexene ring, a fluorophenyl group, and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
90299-20-0 |
---|---|
Molecular Formula |
C17H22FNO |
Molecular Weight |
275.36 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C17H22FNO/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)12-13-6-4-3-5-7-13/h6,8-11H,3-5,7,12H2,1-2H3,(H,19,20) |
InChI Key |
HNFZNNGAJLRAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)NC(=O)CC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.